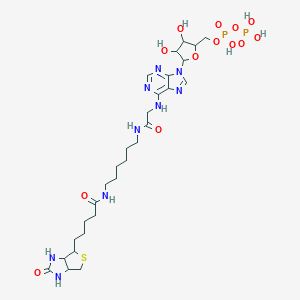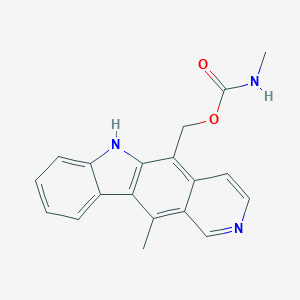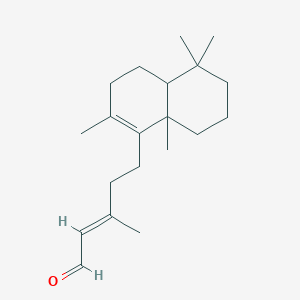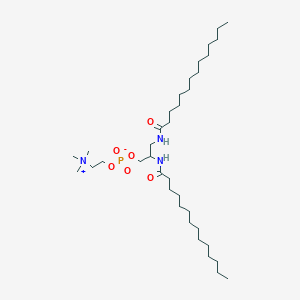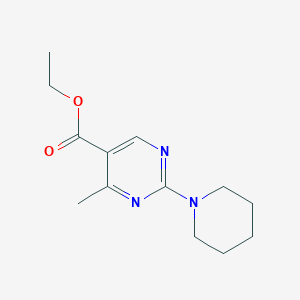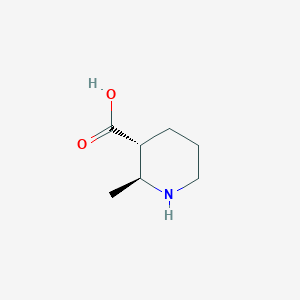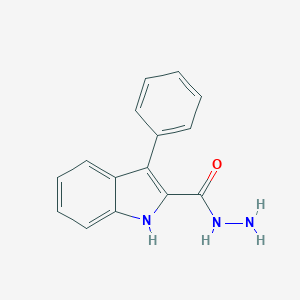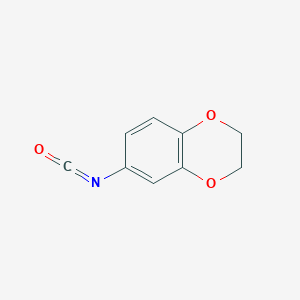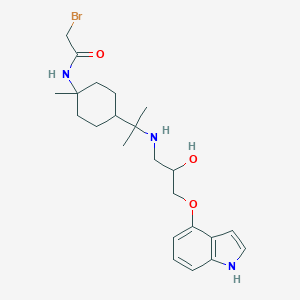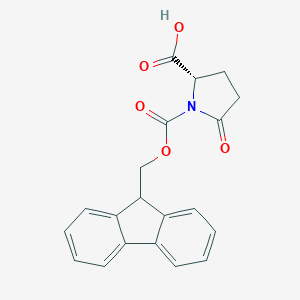![molecular formula C26H38Cl4N4Zn2 B011940 双氯化锌;N'-[[10-[[2-(二甲氨基)乙基-甲氨基]甲基]蒽-9-基]甲基]-N,N,N'-三甲基乙烷-1,2-二胺 CAS No. 106682-14-8](/img/structure/B11940.png)
双氯化锌;N'-[[10-[[2-(二甲氨基)乙基-甲氨基]甲基]蒽-9-基]甲基]-N,N,N'-三甲基乙烷-1,2-二胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 9,10-Bis(TMEDA)anthracene biszinc chloride complex is a coordination complex that features anthracene as the central ligand, coordinated with two zinc chloride units and tetramethylethylenediamine (TMEDA) as ancillary ligands
科学研究应用
The 9,10-Bis(TMEDA)anthracene biszinc chloride complex has several scientific research applications, including:
Chemistry: It is used as a model compound to study coordination chemistry, ligand exchange reactions, and the electronic properties of zinc complexes.
Biology: The complex can be used to investigate the interactions of zinc with biological molecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore the potential use of zinc complexes in medicinal chemistry, including their role as metallodrugs or diagnostic agents.
Industry: The complex may have applications in materials science, particularly in the development of new materials with specific electronic or optical properties.
准备方法
The synthesis of 9,10-Bis(TMEDA)anthracene biszinc chloride complex typically involves the reaction of anthracene with zinc chloride in the presence of TMEDA. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general synthetic route can be summarized as follows:
Reactants: Anthracene, zinc chloride, and TMEDA.
Reaction Conditions: The reaction is usually performed in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon).
Procedure: Anthracene is dissolved in the solvent, followed by the addition of zinc chloride and TMEDA. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration or precipitation, followed by purification using recrystallization or chromatography techniques.
化学反应分析
The 9,10-Bis(TMEDA)anthracene biszinc chloride complex can undergo various chemical reactions, including:
Oxidation: The complex can be oxidized to form different oxidation states of zinc and anthracene derivatives.
Reduction: Reduction reactions can lead to the formation of reduced zinc species and modified anthracene ligands.
Substitution: Ligand substitution reactions can occur, where TMEDA or chloride ligands are replaced by other ligands.
Coordination Reactions: The complex can form adducts with other metal ions or ligands, leading to the formation of new coordination compounds.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various ligands (e.g., phosphines, amines).
作用机制
The mechanism by which the 9,10-Bis(TMEDA)anthracene biszinc chloride complex exerts its effects is primarily through coordination interactions. The zinc ions in the complex can coordinate with various ligands, leading to changes in the electronic structure and reactivity of the complex. The anthracene ligand can also participate in π-π interactions and electron transfer processes, further influencing the behavior of the complex.
相似化合物的比较
Similar compounds to the 9,10-Bis(TMEDA)anthracene biszinc chloride complex include other zinc coordination complexes with different ligands. Some examples are:
Zinc bis(2,2’-bipyridine) chloride complex: This complex features 2,2’-bipyridine as the ligand instead of anthracene.
Zinc tetraphenylporphyrin chloride complex: This complex uses tetraphenylporphyrin as the ligand, providing different electronic and structural properties.
Zinc bis(1,10-phenanthroline) chloride complex: This complex includes 1,10-phenanthroline as the ligand, offering unique coordination chemistry.
The uniqueness of the 9,10-Bis(TMEDA)anthracene biszinc chloride complex lies in its specific ligand combination, which imparts distinct electronic and structural characteristics compared to other zinc complexes.
属性
IUPAC Name |
dichlorozinc;N'-[[10-[[2-(dimethylamino)ethyl-methylamino]methyl]anthracen-9-yl]methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4.4ClH.2Zn/c1-27(2)15-17-29(5)19-25-21-11-7-9-13-23(21)26(20-30(6)18-16-28(3)4)24-14-10-8-12-22(24)25;;;;;;/h7-14H,15-20H2,1-6H3;4*1H;;/q;;;;;2*+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCKUBWDGFVSNZ-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C2C=CC=CC2=C(C3=CC=CC=C31)CN(C)CCN(C)C.Cl[Zn]Cl.Cl[Zn]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38Cl4N4Zn2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60550132 |
Source


|
| Record name | N~1~,N~1'~-[Anthracene-9,10-diylbis(methylene)]bis(N~1~,N~2~,N~2~-trimethylethane-1,2-diamine)--dichlorozinc (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106682-14-8 |
Source


|
| Record name | N~1~,N~1'~-[Anthracene-9,10-diylbis(methylene)]bis(N~1~,N~2~,N~2~-trimethylethane-1,2-diamine)--dichlorozinc (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60550132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Bis(2-dimethylaminoethyl)-N,N'-dimethyl-9,10-anthracenedimethanamine biszinc chloride complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Phenoxyethyl)sulfanyl]phenol](/img/structure/B11864.png)
